![molecular formula C10H16INS B14303321 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide CAS No. 113348-22-4](/img/structure/B14303321.png)
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group contribute to its binding affinity and selectivity towards certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carbaldehyde, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and thiophene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
113348-22-4 | |
Molekularformel |
C10H16INS |
Molekulargewicht |
309.21 g/mol |
IUPAC-Name |
1,1-dimethyl-2-thiophen-2-ylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C10H16NS.HI/c1-11(2)7-3-5-9(11)10-6-4-8-12-10;/h4,6,8-9H,3,5,7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HEEGRWGUOZPHIJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1C2=CC=CS2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.